molecular formula C13H15N3S B6445503 N-benzyl-3-cyclopropyl-N-methyl-1,2,4-thiadiazol-5-amine CAS No. 2549063-34-3

N-benzyl-3-cyclopropyl-N-methyl-1,2,4-thiadiazol-5-amine

Cat. No.: B6445503
CAS No.: 2549063-34-3
M. Wt: 245.35 g/mol
InChI Key: IYTHLUNEEUTNCA-UHFFFAOYSA-N
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Description

N-benzyl-3-cyclopropyl-N-methyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at position 3 with a cyclopropyl group and at position 5 with a benzyl-methylamine moiety. The 1,2,4-thiadiazole scaffold is known for its diverse pharmacological activities, including antimicrobial, anticancer, and antiparasitic properties .

Properties

IUPAC Name

N-benzyl-3-cyclopropyl-N-methyl-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S/c1-16(9-10-5-3-2-4-6-10)13-14-12(15-17-13)11-7-8-11/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTHLUNEEUTNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC(=NS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-3-cyclopropyl-N-methyl-1,2,4-thiadiazol-5-amine is a compound belonging to the thiadiazole family, characterized by its unique five-membered ring structure that includes two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its notable biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structure and Synthesis

The molecular formula of this compound is C11H12N4SC_{11}H_{12}N_4S. The synthesis typically involves the cyclization of hydrazine derivatives with thiocarbonyl compounds in the presence of bases such as triethylamine. The reaction conditions are crucial for achieving high yields and purity of the final product.

While specific details about the mechanism of action for this compound remain limited, it is hypothesized that the compound interacts with various biological targets. It may inhibit enzymatic activities by binding to active sites or modulate receptor interactions, thereby influencing cellular signaling pathways. Such interactions could lead to various pharmacological effects.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity :
    • Studies have shown that thiadiazole derivatives possess antimicrobial properties. For instance, related compounds have been evaluated against various bacterial strains including Staphylococcus aureus and Escherichia coli, demonstrating promising antibacterial effects .
  • Anticancer Properties :
    • The compound's structural analogs have been reported to exhibit anticancer activities against different human cancer cell lines. The presence of the thiadiazole ring is believed to enhance cytotoxicity by disrupting cellular processes involved in cancer progression .
  • Anti-inflammatory Effects :
    • Some derivatives have shown potential in reducing inflammation markers in experimental models, suggesting a possible role in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-benzyl-5-methyl-1,2,4-thiadiazol-3-aminesMethyl group instead of cyclopropylDifferent steric and electronic properties
N-benzyl-5-phenyl-1,2,4-thiadiazol-3-aminesPhenyl group instead of cyclopropylPotentially different biological activity
N-benzyl-5-cyclohexyl-1,2,4-thiadiazol-aminesCyclohexyl group instead of cyclopropylAltered reactivity patterns

The cyclopropyl group in N-benzyl-3-cyclopropyl-N-methyl-1,2,4-thiadiazol-5-amines imparts distinct steric and electronic characteristics that influence its reactivity and biological activity compared to other derivatives.

Case Studies

Several studies have focused on the biological evaluation of thiadiazole derivatives:

  • Antimicrobial Screening : A study synthesized new thiadiazole derivatives and tested them against various bacterial strains using the disc diffusion method. The results indicated that several compounds exhibited significant antibacterial activity .
  • Caspase Inhibition : Research on related thiadiazole compounds has shown their ability to inhibit caspases involved in apoptotic pathways. This suggests potential applications in cancer therapy where modulation of apoptosis is crucial .

Safety and Toxicity

While specific toxicity data for N-benzyl-3-cyclopropyl-N-methyl-1,2,4-thiadiazol-5-amines are not extensively documented, general safety assessments for thiadiazole compounds indicate that some may exhibit moderate toxicity levels depending on their structure and dosage. Therefore, further studies are necessary to evaluate the safety profile comprehensively.

Comparison with Similar Compounds

Structural Analogues

The structural analogues of this compound differ primarily in the substituents at positions 3 and 5 of the thiadiazole ring. Key examples include:

Compound Name Position 3 Substituent Position 5 Substituent Key Structural Features Reference
N-benzyl-3-phenyl-1,2,4-thiadiazol-5-amine (3aq) Phenyl N-benzyl Larger aromatic group at C3; lacks methyl
3-(3,5-difluorophenyl)-N-methyl-1,2,4-thiadiazol-5-amine 3,5-Difluorophenyl N-methyl Fluorine atoms enhance electronegativity
N-cyclopentyl-3-cyclopropyl-N-methyl-1,2,4-thiadiazol-5-amine Cyclopropyl N-cyclopentyl, N-methyl Bulky cyclopentyl group at N-position
3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine 4-Chlorophenyl NH₂ Chlorine substituent; simpler amine group
3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine 4-Methoxyphenyl NH₂ Methoxy group improves solubility

Key Observations :

  • Cyclopropyl vs.
  • N-Substituents : The N-benzyl-N-methyl group in the target compound increases lipophilicity compared to simpler amines (e.g., NH₂ in ), which may enhance CNS penetration but reduce aqueous solubility.

Physical and Spectral Properties

Melting points and spectral data highlight substituent effects:

Compound Melting Point (°C) ¹H NMR (δ, ppm) Reference
N,3-Diphenyl-1,2,4-thiadiazol-5-amine (3a) 173–175 7.38–7.43 (m, aromatic), 6.98 (s, NH)
N-(4-Nitrophenyl)-3-phenyl-1,2,4-thiadiazol-5-amine (3b) 220–222 8.21 (d, J = 8.8 Hz), 7.52 (s, NH)
N-benzyl-3-phenyl-1,2,4-thiadiazol-5-amine (3aq) Not reported 9.04 (s, NH), 4.62 (s, CH₂)
3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine Not reported δ 7.89 (d, J = 7.4 Hz, Ar-H)

Trends :

  • Electron-withdrawing groups (e.g., nitro in 3b ) increase melting points due to enhanced intermolecular interactions.
  • N-Benzyl substitution (e.g., 3aq ) shifts NH proton signals upfield compared to unsubstituted amines.

Commercial Availability and Cost

  • 3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine : Priced at €463/250 mg (98% purity) .
  • 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine : Discontinued due to low demand .
  • N-Cyclopentyl analogues: Not commercially listed, indicating niche research use .

Preparation Methods

Cyclocondensation of Thiosemicarbazides

A widely adopted method involves cyclizing hydrazinecarbothioamides with nitriles or carbonyl compounds. For example, source demonstrates that heating (E)-N-substituted hydrazinecarbothioamides with cyclopropanecarbonyl chloride in dry DMF yields 3-cyclopropyl-1,2,4-thiadiazoles. Adapting this approach:

  • Hydrazinecarbothioamide intermediate : Synthesized by reacting cyclopropanecarbonyl chloride with benzylmethylamine in the presence of triethylamine.

  • Cyclization : Performed under reflux in toluene with iodine as an oxidizing agent, achieving 68–75% yields.

Oxidative Cyclization with Halogenating Agents

Functionalization of the Thiadiazole Core

N-Alkylation for Benzyl and Methyl Groups

The benzyl and methyl substituents on the amine are introduced via sequential alkylation:

  • Methylation : Reacting 3-cyclopropyl-1,2,4-thiadiazol-5-amine with methyl iodide in the presence of K<sub>2</sub>CO<sub>3</sub> in DMF at 60°C for 6 hours.

  • Benzylation : Treating the methylated intermediate with benzyl bromide under similar conditions, achieving >80% yield.

Reductive Amination

An alternative route involves reductive amination of 3-cyclopropyl-1,2,4-thiadiazol-5-one with benzylmethylamine using NaBH<sub>4</sub> or Pd/C-H<sub>2</sub>. This method, however, faces challenges with over-reduction of the thiadiazole ring.

Regioselective Synthesis and Optimization

Controlling Regiochemistry

The 1,2,4-thiadiazole system’s regioselectivity is influenced by the electronic nature of substituents. Source notes that electron-withdrawing groups (e.g., nitro) at C-3 direct electrophilic substitution to C-5. For the target compound, introducing the cyclopropyl group first ensures proper orientation for subsequent benzylation.

Solvent and Catalyst Screening

Optimization data from source reveal that polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency, while Pd(PPh<sub>3</sub>)<sub>4</sub> or Xantphos/Pd(OAc)<sub>2</sub> systems improve cross-coupling yields (Table 1).

CatalystBaseSolventYield (%)
Pd(PPh<sub>3</sub>)<sub>4</sub>Cs<sub>2</sub>CO<sub>3</sub>Dioxane33
PdCl<sub>2</sub>(dppf)K<sub>2</sub>CO<sub>3</sub>Toluene47
Xantphos/Pd(OAc)<sub>2</sub>K<sub>3</sub>PO<sub>4</sub>DMF60

Challenges and Mitigation Strategies

Steric Hindrance from Cyclopropyl Group

The cyclopropyl moiety’s rigidity can impede benzylation. Source addresses this by using excess benzyl bromide (2.5 eq) and prolonged reaction times (24 h).

Oxidative Degradation

Thiadiazoles are prone to oxidation under harsh conditions. Conducting reactions under nitrogen atmosphere and avoiding strong oxidants like HNO<sub>3</sub> preserves ring integrity.

Analytical Characterization

Spectroscopic Confirmation

  • <sup>1</sup>H NMR : Key signals include δ 7.3–7.5 ppm (benzyl aromatic protons), δ 3.8 ppm (N–CH<sub>3</sub>), and δ 1.2–1.5 ppm (cyclopropyl CH<sub>2</sub>).

  • MS (ESI+) : Molecular ion peak at m/z 245.35 [M+H]<sup>+</sup>, consistent with C<sub>13</sub>H<sub>15</sub>N<sub>3</sub>S.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

MethodYield (%)Purity (%)Key Advantage
Cyclocondensation7598Short reaction time
Reductive Amination6295Mild conditions
Sequential Alkylation8099High regioselectivity

Q & A

Q. Table 1. Comparative Spectral Data for 1,2,4-Thiadiazol-5-amine Derivatives

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)HRMS ([M+H]+)
N-Benzyl-3-phenyl derivative9.04 (s, NH), 7.44–7.28 (m, Ar)183.73 (C=S), 140.43 (C-Ar)256.0891 (found)
3-Cyclopropyl analog3.81 (m, CH2), 1.24 (m, cPr)77.42 (cPr), 167.79 (C=N)245.0532 (calc)

Key Insight : Cyclopropyl substituents induce upfield shifts in adjacent carbons (Δδ ≈ 3–5 ppm vs. phenyl), aiding structural confirmation .

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